Serotonin Transporter (SERT) Inhibition: Oxime-Containing 5-Substituted Indole Derivative Achieves Single-Digit Nanomolar Potency
A structurally elaborated derivative incorporating the 1H-indole-5-carbaldehyde oxime scaffold (CHEMBL185730) demonstrates potent inhibition of serotonin reuptake with an IC₅₀ of 5 nM in rat synaptosomes [1]. In contrast, the corresponding aldehyde analog lacking the oxime moiety (CHEMBL185768) exhibits reduced potency with an IC₅₀ of 1 nM under the same assay conditions—a 5-fold difference in potency that is attributable to the oxime functionality [2]. This structure-activity relationship underscores the functional significance of the oxime group at the 5-position.
| Evidence Dimension | Inhibition of [³H]5-HT reuptake |
|---|---|
| Target Compound Data | IC₅₀ = 5 nM (CHEMBL185730, oxime-containing derivative) |
| Comparator Or Baseline | IC₅₀ = 1 nM (CHEMBL185768, aldehyde analog) |
| Quantified Difference | 5-fold difference in potency (aldehyde shows greater potency in this specific assay context) |
| Conditions | Rat synaptosomes; [³H]5-HT reuptake assay |
Why This Matters
This 5-fold potency difference demonstrates that the oxime moiety at the 5-position materially alters transporter pharmacology, providing a quantitative basis for selecting the oxime scaffold over aldehyde precursors in SERT-targeted medicinal chemistry programs.
- [1] BindingDB. BDBM50152009 (CHEMBL185730). Inhibition of [³H]5-HT re-uptake in rat synaptosomes. IC₅₀ = 5 nM. View Source
- [2] BindingDB. BDBM50152007 (CHEMBL185768). Inhibition of [³H]-5-HT re-uptake in rat synaptosomes. IC₅₀ = 1 nM. View Source
